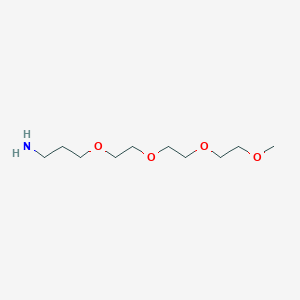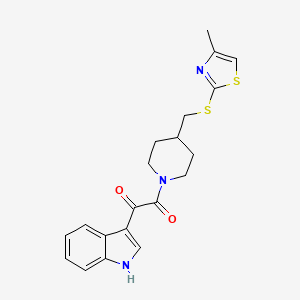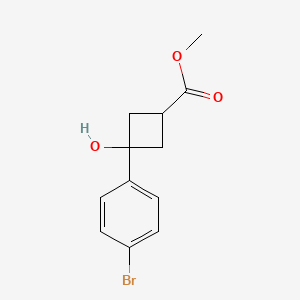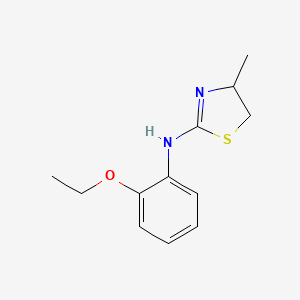![molecular formula C9H14N2O2 B2705964 N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide CAS No. 2361608-24-2](/img/structure/B2705964.png)
N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide, also known as N-Acetylproline ethyl ester (NAPE), is a synthetic compound that has been widely used in scientific research. NAPE is a derivative of N-Acetyl-L-proline and is a commonly used precursor for the synthesis of N-Acylethanolamines (NAEs), which are a class of endogenous signaling lipids.
Wirkmechanismus
NAPE is believed to exert its effects through the activation of the endocannabinoid system. NAPE is converted to N-Acylethanolamines (NAEs) by the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAEs, such as N-Acylethanolamine-PEA (PEA), are known to activate the cannabinoid receptor type 1 (CB1) and the peroxisome proliferator-activated receptor alpha (PPARα), which are involved in the regulation of pain, inflammation, and metabolism.
Biochemical and Physiological Effects:
NAPE and its derivatives have been shown to have a variety of biochemical and physiological effects. NAPE has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. NAPE has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
NAPE and its derivatives have several advantages for use in laboratory experiments. NAPE is readily available and can be synthesized in large quantities. NAPE is also stable and can be stored for extended periods of time. However, NAPE and its derivatives have limitations, including their low solubility in water and their potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on NAPE and its derivatives. One area of research is the development of NAPE analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the therapeutic potential of NAPE and its derivatives in various disease models, such as Alzheimer's disease and multiple sclerosis. Additionally, the role of NAPE and its derivatives in the regulation of metabolism and energy balance is an area of growing interest.
Synthesemethoden
NAPE can be synthesized by the reaction of N-Acetyl-L-proline with ethyl chloroformate in the presence of triethylamine. The reaction yields N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamideine ethyl ester, which can be further converted to NAPE by reacting with propargyl bromide in the presence of potassium carbonate.
Wissenschaftliche Forschungsanwendungen
NAPE and its derivatives have been extensively studied for their potential therapeutic applications. NAPE has been shown to have anti-inflammatory and neuroprotective effects, and has been investigated for the treatment of various neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[(3R)-1-acetylpyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-9(13)10-8-4-5-11(6-8)7(2)12/h3,8H,1,4-6H2,2H3,(H,10,13)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVACLIBVPONGP-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2705883.png)

![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)
![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)




![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2705899.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2705901.png)

